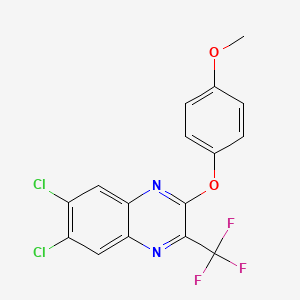

6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline (DCMTFQ) is a trifluoromethylated quinoxaline derivative that has been widely studied for its potential applications in medicinal chemistry and drug discovery. It is an important small molecule that has been used in various scientific research projects and has been found to possess a variety of useful properties.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is not fully understood. However, it is believed that the compound binds to a variety of proteins and other molecules in the body, and affects their function. For example, it has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been shown to interact with a variety of other proteins and molecules, such as enzymes involved in the metabolism of drugs and hormones.

Biochemical and Physiological Effects

6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been found to have an antioxidant effect, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively small molecule, which makes it easier to manipulate and study. However, one limitation is that it can be toxic if not handled properly, and it can also be unstable in certain conditions. Additionally, it is difficult to study its mechanism of action, as it binds to a variety of proteins and other molecules in the body.

Future Directions

In the future, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline could be used in a variety of ways. For example, it could be used as a lead compound for the development of new drugs, or as a starting material for the synthesis of new compounds. Additionally, it could be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it could be used in the study of the structure and function of proteins, or in the development of new therapies for the treatment of various diseases. Finally, it could be used to study the mechanisms of action of other compounds, and to develop new ways to target specific proteins or molecules in the body.

Synthesis Methods

6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline can be synthesized by a variety of methods. The most common method is the Suzuki–Miyaura reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids. This reaction is widely used for the synthesis of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline, as it provides a highly efficient and cost-effective route for the synthesis of the compound. Another method that has been used for the synthesis of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is the Buchwald–Hartwig reaction, which is a palladium-catalyzed amination reaction between aryl halides and amines. This reaction is also highly efficient and cost-effective, and has been used for the synthesis of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline.

Scientific Research Applications

6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been used in various scientific research projects, such as drug discovery, medicinal chemistry, and biochemistry. In drug discovery, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been used as a lead compound for the development of new drugs. In medicinal chemistry, it has been used as a starting material for the synthesis of new compounds. In biochemistry, it has been used as a model compound to study the structure and function of proteins. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name |

6,7-dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2F3N2O2/c1-24-8-2-4-9(5-3-8)25-15-14(16(19,20)21)22-12-6-10(17)11(18)7-13(12)23-15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEZGOGLXYCUSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2387083.png)

![{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2387086.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2387093.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387102.png)

![2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2387103.png)

![1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2387104.png)

![3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2387105.png)